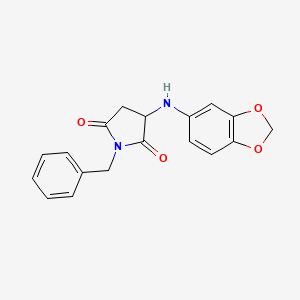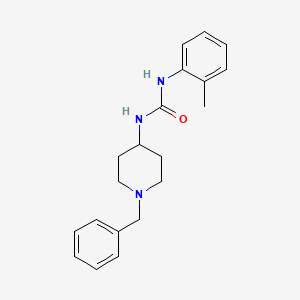![molecular formula C14H21N3O4S B5368343 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5368343.png)
4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). It belongs to the class of benzamide-based HDAC inhibitors and has been extensively studied for its potential applications in cancer therapy.
Applications De Recherche Scientifique
MS-275 has been extensively studied for its potential applications in cancer therapy. 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. MS-275 has been shown to inhibit the growth of a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Mécanisme D'action
MS-275 exerts its anticancer effects by inhibiting the activity of 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a key role in the regulation of gene expression, and this compound inhibitors such as MS-275 can alter the expression of genes involved in cell cycle regulation, differentiation, and apoptosis. MS-275 specifically targets 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide1 and 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide3, which are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, MS-275 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to modulate the immune response. MS-275 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MS-275 is its selectivity for 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide1 and 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide3, which reduces the risk of off-target effects. MS-275 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, MS-275 has some limitations for lab experiments, including its relatively low solubility and the need for high concentrations to achieve maximal effects.
Orientations Futures
For research could include the development of more potent and selective 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anticancer agents. MS-275 may also have potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders. Further research is needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of MS-275 involves a series of chemical reactions, starting with the condensation of 4-aminobenzoic acid with 2-(4-morpholinyl)ethylamine to form 4-(2-(4-morpholinyl)ethylamino)benzoic acid. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to yield MS-275. The synthesis of MS-275 has been optimized to achieve high yields and purity.
Propriétés
IUPAC Name |
4-(methanesulfonamido)-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-22(19,20)16-13-4-2-12(3-5-13)14(18)15-6-7-17-8-10-21-11-9-17/h2-5,16H,6-11H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOLJKFSYACVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5368265.png)
![1-ethyl-4-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}-2-pyrrolidinone](/img/structure/B5368267.png)
![N-cyclopropyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5368272.png)
![[1-(1-benzoyl-2-phenylvinyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5368278.png)

![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)
![4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)
![[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)

![1-(ethylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5368339.png)
![3-benzyl-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5368345.png)
![4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5368352.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-oxo-1-piperazinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368354.png)
